molecular formula C13H10N2O2 B7802366 4-(PHENYLAZO)BENZOIC ACID CAS No. 37790-20-8

4-(PHENYLAZO)BENZOIC ACID

Cat. No.: B7802366
CAS No.: 37790-20-8
M. Wt: 226.23 g/mol
InChI Key: CSPTZWQFHBVOLO-UHFFFAOYSA-N
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Description

4-(PHENYLAZO)BENZOIC ACID, also known as this compound, is an organic compound with the molecular formula C13H10N2O2. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a phenylazo group. This compound is known for its vibrant color and is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(phenylazo)- typically involves the diazotization of aniline followed by a coupling reaction with benzoic acid. The process can be summarized as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzoic acid in an alkaline medium to form benzoic acid, 4-(phenylazo)-.

Industrial Production Methods: In industrial settings, the synthesis is scaled up by optimizing the reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reactant concentrations.

Types of Reactions:

    Oxidation: 4-(PHENYLAZO)BENZOIC ACID can undergo oxidation reactions, where the azo group can be cleaved to form corresponding nitro compounds.

    Reduction: The azo group can be reduced to form amines using reducing agents like sodium dithionite.

    Substitution: The aromatic rings in benzoic acid, 4-(phenylazo)- can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Nitrobenzoic acid and nitrobenzene.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(PHENYLAZO)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(phenylazo)- involves its interaction with molecular targets through its azo and carboxylic acid functional groups. The azo group can undergo reversible trans-cis isomerization under UV and visible light, making it useful in photoresponsive materials. The carboxylic acid group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

    Azobenzene: Similar in structure but lacks the carboxylic acid group.

    4-Nitrobenzoic acid: Similar in having a substituted benzoic acid structure but with a nitro group instead of an azo group.

    4-Aminobenzoic acid: Similar in having a substituted benzoic acid structure but with an amino group instead of an azo group.

Uniqueness: 4-(PHENYLAZO)BENZOIC ACID is unique due to the presence of both the azo and carboxylic acid functional groups, which confer distinct chemical properties and reactivity. The azo group allows for photoisomerization, while the carboxylic acid group enables coordination with metal ions and participation in hydrogen bonding .

Properties

IUPAC Name

4-phenyldiazenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPTZWQFHBVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061784
Record name Benzoic acid, 4-(phenylazo)-
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1562-93-2, 37790-20-8
Record name 4-(2-Phenyldiazenyl)benzoic acid
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Record name 4-Phenylazobenzoic acid
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Record name Benzoic acid, 4-(phenylazo)-, (E)-
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Record name Azoic acid
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Record name Benzoic acid, 4-(2-phenyldiazenyl)-
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Record name Benzoic acid, 4-(phenylazo)-
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Record name 4-phenylazobenzoic acid
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Record name 4-Phenylazobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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